An In-depth Technical Guide to 2,4-Dibromo-5-hydroxybenzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4-Dibromo-5-hydroxybenzaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,4-Dibromo-5-hydroxybenzaldehyde (CAS No. 3111-51-1), a pivotal halogenated aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, and its strategic role as a versatile intermediate in the synthesis of complex chemical entities. We will explore not only the fundamental data but also the underlying chemical principles that make this compound a valuable tool in modern organic synthesis.
Core Chemical Identity and Structural Elucidation
2,4-Dibromo-5-hydroxybenzaldehyde is a substituted aromatic compound featuring a benzene ring functionalized with a formyl (-CHO) group, a hydroxyl (-OH) group, and two bromine (-Br) atoms. The specific arrangement of these substituents dictates its unique reactivity and utility.
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IUPAC Name: 2,4-dibromo-5-hydroxybenzaldehyde[1]
The molecule's architecture is defined by the electronic interplay of its functional groups. The aldehyde group is a meta-director and strongly deactivating, while the hydroxyl group is a powerful ortho-, para-director and activating. The two bromine atoms are also deactivating but ortho-, para-directing. This electronic push-pull system creates specific sites of reactivity on the aromatic ring and influences the acidity of the phenolic proton.
Caption: 2D structure of 2,4-Dibromo-5-hydroxybenzaldehyde.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical properties is essential for its handling, storage, and application in synthetic protocols. The key properties of 2,4-Dibromo-5-hydroxybenzaldehyde are summarized below.
| Property | Value | Source |
| Appearance | Dark red/purple-brown powder | [4] |
| Density | 2.122 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 7.15 ± 0.23 (Predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1][2] |
| LogP | 2.7297 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
Storage and Handling: The compound should be stored at 2-8°C or 4°C under a nitrogen atmosphere to prevent degradation.[2][4] It is supplied as a powder and should be handled with appropriate personal protective equipment, as it is classified as a potential skin and eye irritant.
Spectral Characterization: A Chemist's Fingerprint
Spectroscopic data provides irrefutable evidence for the structure of a synthesized compound. While raw spectra are available from various suppliers, a senior scientist must interpret this data to confirm structural integrity.
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¹H NMR: The proton NMR spectrum is expected to show three key signals:
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A sharp singlet for the aldehyde proton (CHO) significantly downfield, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
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Two distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons. The proton at C6 will appear as a singlet, as will the proton at C3.
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A broad singlet for the phenolic hydroxyl proton (-OH), whose chemical shift can vary depending on solvent and concentration.
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¹³C NMR: The carbon spectrum will confirm the presence of seven unique carbon environments:
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The aldehyde carbonyl carbon will be the most downfield signal (~190 ppm).
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Six distinct signals will appear in the aromatic region (~110-160 ppm), corresponding to the carbons of the benzene ring. The carbons directly attached to the electronegative oxygen and bromine atoms will have characteristic shifts.
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Infrared (IR) Spectroscopy: The IR spectrum provides a functional group fingerprint. Key absorption bands include:
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A broad O-H stretching band around 3200-3400 cm⁻¹ for the hydroxyl group.
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A sharp, strong C=O stretching band for the aldehyde at approximately 1650-1680 cm⁻¹.
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C-H stretching for the aromatic ring and aldehyde proton around 2750-2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively.
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C-Br stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum is particularly informative for halogenated compounds. One would expect to see a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This results in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, providing definitive confirmation of the dibromo substitution.
Synthesis Pathway and Methodological Rationale
While multiple synthetic routes can be envisioned, a common approach involves the electrophilic bromination of a suitable phenolic aldehyde precursor. The choice of starting material and reaction conditions is critical to control the regioselectivity of the bromination.
A plausible synthesis begins with 3-hydroxybenzaldehyde. The hydroxyl group is a strong ortho-, para-director. Direct bromination would likely lead to bromination at the 2, 4, and 6 positions. To achieve the desired 2,4-dibromo product, careful control of stoichiometry and reaction conditions is paramount.
Illustrative Experimental Protocol:
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Dissolution: Dissolve 3-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
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Bromination: Cool the solution in an ice bath. Slowly add two equivalents of a brominating agent (e.g., liquid bromine or N-Bromosuccinimide) dropwise with vigorous stirring. The slow addition and low temperature are crucial to control the exothermic reaction and prevent over-bromination.
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Reaction Monitoring (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC). By comparing the reaction mixture to the starting material spot, one can determine when the starting material has been fully consumed. This step is a critical self-validating checkpoint.
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Quenching and Work-up: Once the reaction is complete, it is quenched by adding a reducing agent like sodium thiosulfate solution to neutralize any excess bromine. The product is then typically extracted into an organic solvent like ethyl acetate.
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Purification: The crude product is purified using column chromatography or recrystallization to yield pure 2,4-Dibromo-5-hydroxybenzaldehyde.
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Characterization: The final product's identity and purity are confirmed using the spectroscopic methods detailed in Section 3 (NMR, IR, MS) and by melting point analysis.
Caption: A logical workflow for the synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde.
Applications in Medicinal Chemistry and Drug Development
The true value of 2,4-Dibromo-5-hydroxybenzaldehyde lies in its application as a highly functionalized building block for the synthesis of high-value pharmaceutical compounds. The multiple reactive sites—the aldehyde, the phenol, and the positions on the aromatic ring—allow for diverse and subsequent chemical modifications.
A prominent example of its application is in the synthesis of LY-2801653 , a potent inhibitor of the c-Met receptor tyrosine kinase, a key target in oncology.[5] In this context, the aldehyde serves as a handle for constructing more complex heterocyclic systems, while the phenolic hydroxyl and bromo-substituents are crucial for molecular recognition and binding within the kinase's active site.
While this specific isomer is noted for its role in synthesizing kinase inhibitors, the broader class of brominated hydroxybenzaldehydes are staples in medicinal chemistry. For instance, its isomer, 2-Bromo-5-hydroxybenzaldehyde, is a critical intermediate in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[6][7] This highlights the general importance of this scaffold in developing modern therapeutics.
Caption: Role as a precursor in Active Pharmaceutical Ingredient (API) synthesis.
Conclusion
2,4-Dibromo-5-hydroxybenzaldehyde is more than just a chemical reagent; it is a strategically designed molecular scaffold. Its well-defined structure, predictable reactivity, and multiple functionalization points make it an invaluable intermediate for organic and medicinal chemists. From its fundamental physicochemical properties to its demonstrated use in the synthesis of targeted cancer therapeutics, this compound represents a key tool in the drug discovery and development pipeline. The robust protocols for its synthesis and characterization, underpinned by rigorous analytical validation, ensure its reliability and utility for researchers pushing the boundaries of chemical science.
References
- 1. 2,4-Dibromo-5-hydroxybenzaldehyde | C7H4Br2O2 | CID 4303535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3111-51-1|2,4-Dibromo-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 2,4-Dibromo-5-hydroxybenzaldehyde CAS#: 3111-51-1 [m.chemicalbook.com]
- 5. 2,4-Dibromo-5-hydroxybenzaldehyde | 3111-51-1 [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
